![molecular formula C11H13ClN2O B13189263 {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)
{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride is a chemical compound that features an imidazole ring attached to a phenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride typically involves the reaction of 4-(chloromethyl)phenylmethanol with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylmethanol group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1H-imidazole: A compound with a similar imidazole ring structure but lacking the phenylmethanol group.
2-Phenyl-1H-imidazole-4-carbohydrazide: Another imidazole derivative with different functional groups.
Uniqueness
{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride is unique due to the presence of both the imidazole ring and the phenylmethanol group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13ClN2O |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
[2-(1H-imidazol-5-ylmethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c14-7-10-4-2-1-3-9(10)5-11-6-12-8-13-11;/h1-4,6,8,14H,5,7H2,(H,12,13);1H |
Clé InChI |
UWAGUMZAXPELBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CN=CN2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


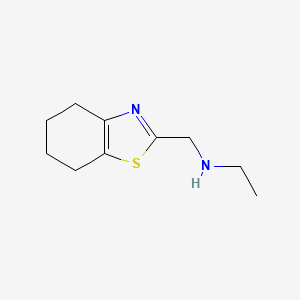

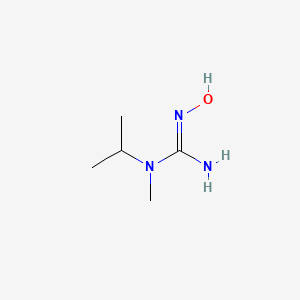
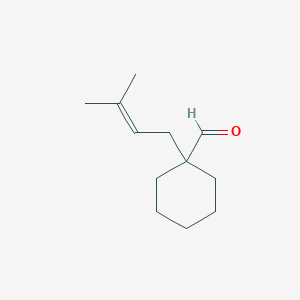
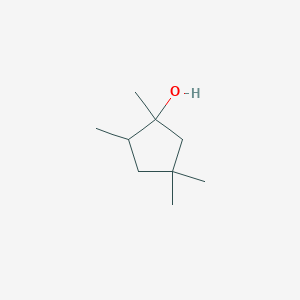

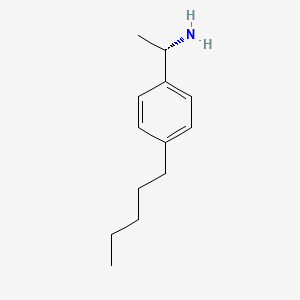
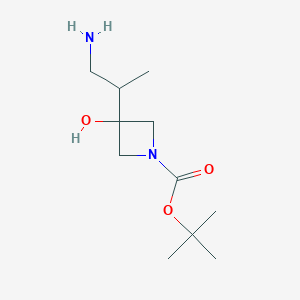
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
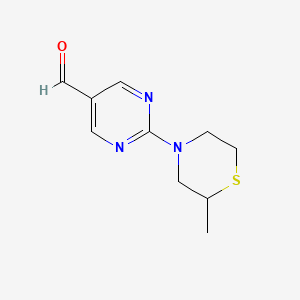

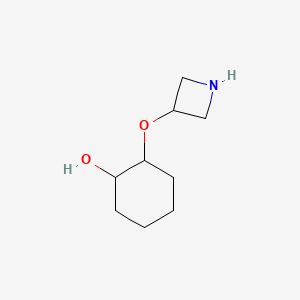
methanol](/img/structure/B13189260.png)

